![molecular formula C17H24N4O3 B2750678 N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 2034460-71-2](/img/structure/B2750678.png)
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenyloxalamide
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Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenyloxalamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a small molecule with a molecular weight of 408.5 g/mol and a chemical formula of C20H24N4O2. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Scientific Research Applications
- The search for novel antimalarial molecules has led to the evaluation of structurally simple synthetic 1,4-disubstituted piperidines. These compounds exhibit promising activity against malaria, including resistance to artemisinins .
- Piperidine-based compounds, such as piperine (N-acylpiperidine), have been found in plants of the Piperaceae family. Piperine shows powerful antioxidant action due to its ability to hinder or suppress free radicals .
- Piperidines are essential building blocks for constructing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. Researchers have explored various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Developing cost-effective methods for synthesizing substituted piperidines remains an important task in organic chemistry. Recent reviews have focused on specific methods of piperidine synthesis, functionalization, and their pharmacological applications .
- Scientists have investigated the biological activity of synthetic and natural piperidines. The piperidine moiety is a common structural feature in potential drug candidates, and ongoing research aims to discover new compounds with therapeutic properties .
- Researchers have explored multicomponent reactions, cyclization, hydrogenation, and annulation processes to synthesize diverse piperidine derivatives. These reactions offer selectivity, high yields, and a broad substrate scope .
Antimalarial Agents
Antioxidant Properties
Pharmaceutical Industry
Synthetic Methods Development
Biological Evaluation of Potential Drugs
Multicomponent Reactions and Cyclization
properties
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-20(2)17(24)21-10-8-13(9-11-21)12-18-15(22)16(23)19-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINNVSQYUZZCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-phenyloxalamide |
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